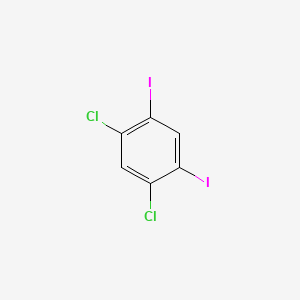

1,5-Dichloro-2,4-diiodobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5-Dichloro-2,4-diiodobenzene is an organic compound with the molecular formula C6H2Cl2I2 It is a derivative of benzene, where two chlorine atoms and two iodine atoms are substituted at the 1,5 and 2,4 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2,4-diiodobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. The synthesis typically starts with a benzene ring, which undergoes chlorination and iodination under controlled conditions. The reaction conditions often include the use of halogenating agents such as chlorine and iodine, along with catalysts to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are optimized to control the temperature, pressure, and concentration of reactants, ensuring efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dichloro-2,4-diiodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides. Conditions often involve the use of solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride are used under specific conditions to achieve the desired oxidation or reduction.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions, with solvents such as tetrahydrofuran or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

1,5-Dichloro-2,4-diiodobenzene has several applications in scientific research:

Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical structures.

Material Science: The compound is used in the development of advanced materials with specific properties, such as conductive polymers and liquid crystals.

Pharmaceutical Research: It is employed in the synthesis of potential drug candidates, particularly in the development of compounds with anticancer or antimicrobial properties.

Chemical Biology: The compound is used in studies involving the modification of biomolecules, aiding in the understanding of biological processes and the development of new therapeutic strategies.

Wirkmechanismus

The mechanism of action of 1,5-Dichloro-2,4-diiodobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

1,5-Dichloro-2,4-diiodobenzene can be compared with other similar compounds, such as:

1,4-Diiodobenzene: This compound has two iodine atoms at the 1 and 4 positions, making it less reactive in certain substitution reactions compared to this compound.

1,2-Dichlorobenzene: With two chlorine atoms at the 1 and 2 positions, this compound exhibits different reactivity and properties, particularly in coupling reactions.

1,3-Diiodobenzene: This compound has iodine atoms at the 1 and 3 positions, leading to distinct reactivity patterns in comparison to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various applications in research and industry.

Biologische Aktivität

1,5-Dichloro-2,4-diiodobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological effects, toxicity, and mechanisms of action, supported by relevant data and case studies.

This compound (C6H2Cl2I2) is a member of the dichlorodiiodobenzene family. It is characterized by two chlorine and two iodine substituents on a benzene ring. The presence of these halogens significantly influences its chemical behavior and biological interactions.

Toxicity Studies

A review of toxicity studies indicates that halogenated compounds like this compound can exhibit various toxic effects depending on exposure levels and routes. The following table summarizes key findings from toxicity studies:

The biological activity of this compound may be attributed to its ability to interact with cellular components through various mechanisms:

- Halogen Bonding : The presence of halogens allows for unique interactions with nucleophiles in biological systems, potentially affecting enzyme activity and cellular signaling pathways .

- Genotoxicity : Studies have shown that halogenated compounds can induce DNA damage through oxidative stress mechanisms or direct interaction with DNA .

Case Study 1: Mutagenicity Assessment

In a study assessing the mutagenic potential of various halogenated compounds, this compound was tested using the Ames test. Results indicated that while it did not show mutagenic activity in all strains tested, it did induce chromosomal aberrations at high concentrations in V79 cells .

Case Study 2: Ecotoxicological Impact

Research on the ecotoxicological effects of this compound revealed significant impacts on aquatic organisms. A study conducted on Daphnia magna demonstrated acute toxicity at concentrations as low as 3 mg/l, highlighting the compound's potential environmental risks .

Eigenschaften

IUPAC Name |

1,5-dichloro-2,4-diiodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2I2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVOFSZJJSCZAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2I2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.